菠菜甾醇葡萄糖苷

描述

Spinasteryl glucoside is a natural product found in Silene firma and Senegalia pennata, and isolated from the herbs of Inula britannica L . It is a type of glycosylated sterol that is structurally highly similar to other sterols .

Synthesis Analysis

The synthesis of Spinasteryl glucoside involves the condensation of long-chain fatty alcohols and glucose, extracted from renewable sources . The process involves the use of enzymes as catalysts .Molecular Structure Analysis

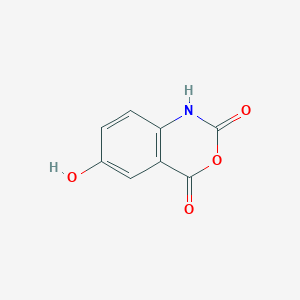

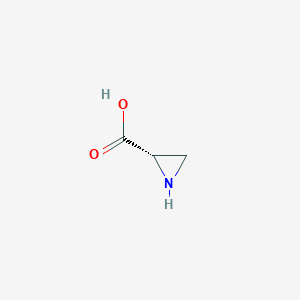

Spinasteryl glucoside has a molecular formula of C35H58O6 and a molecular weight of 574.83 . It has a complex structure with variations in the position and number of double bonds, differences in the side chain length, and the occurrence of stereoisomers .Chemical Reactions Analysis

Spinasteryl glucoside shares the same intermediate ion as free sterols (FS) during fragmentation . The ESI-MS/MS spectra of FS were directly transferable to Spinasteryl glucoside when analyzed as aglycone ions .Physical And Chemical Properties Analysis

Spinasteryl glucoside is a powder with a molecular weight of 574.83 . It is soluble in Acetone, Chloroform, Dichloromethane, DMSO, and Ethyl Acetate . It has a boiling point of 673.6±55.0°C at 760 mmHg and a density of 1.1±0.1 g/cm3 .科学研究应用

Glucose Uptake in Skeletal Muscle Cells

Alpha-Spinasterol glucoside has been found to potentially impact glucose uptake in skeletal muscle cells . It enhances glucose uptake with no toxic effects on C2C12 cells . This compound increases the expression of associated proteins, including insulin receptor substrate-1, AMP-activated protein kinase, and glucose transporter type 4 .

Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells

This compound also enhances insulin secretion in response to high glucose concentrations, with no toxic effects on INS-1 cells . The insulin secretory effect of alpha-Spinasterol glucoside is enhanced by a K+ channel blocker and L-type Ca2+ channel agonist and is suppressed by a K+ channel activator and L-type Ca2+ channel blocker .

Treatment of Hyperglycemia

Alpha-Spinasterol glucoside isolated from A. pseudoglehnii may improve hyperglycemia by improving glucose uptake into skeletal muscle cells and enhancing insulin secretion in pancreatic β-cells .

Antagonist of Transient Receptor Potential Vanilloid 1 Receptor (TRPV1)

Alpha-Spinasterol can be used as a novel selective antagonist of transient receptor potential vanilloid 1 receptor (TRPV1) for the treatment of mental disorders such as depression and anxiety .

Agonist to Glucocorticoid Receptor

In silico studies have suggested that alpha-Spinasterol glucoside could be a promising agonist to the glucocorticoid receptor . This could lead to a pharmacological effect similar to that produced by glucocorticoids .

Pharmaceutical Potential

The pharmaceutical potential of alpha-Spinasterol glucoside could be further investigated based on its promising effects on glucose uptake, insulin secretion, TRPV1 antagonism, and glucocorticoid receptor agonism .

安全和危害

Spinasteryl glucoside should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is recommended for R&D use only and not for medicinal, household, or other uses .

未来方向

作用机制

Target of Action

Alpha-Spinasterol glucoside primarily targets skeletal muscle cells and pancreatic β-cells . It enhances glucose uptake in skeletal muscle cells and stimulates insulin secretion in pancreatic β-cells .

Mode of Action

The compound interacts with its targets by increasing the expression of associated proteins. In skeletal muscle cells, it increases the expression of insulin receptor substrate-1, AMP-activated protein kinase, and glucose transporter type 4 . In pancreatic β-cells, it enhances the expression of insulin receptor substrate-2, peroxisome proliferator-activated receptor γ, and pancreatic and duodenal homeobox 1 . The insulin secretory effect of alpha-Spinasterol glucoside is enhanced by a K+ channel blocker and L-type Ca2+ channel agonist and is suppressed by a K+ channel activator and L-type Ca2+ channel blocker .

Biochemical Pathways

Alpha-Spinasterol glucoside affects the glucose uptake pathway in skeletal muscle cells and the insulin secretion pathway in pancreatic β-cells . By enhancing glucose uptake and insulin secretion, it may improve hyperglycemia .

Pharmacokinetics

Its bioavailability is likely influenced by its solubility and the presence of transport proteins .

Result of Action

The primary result of alpha-Spinasterol glucoside’s action is the improvement of hyperglycemia . It achieves this by enhancing glucose uptake into skeletal muscle cells and enhancing insulin secretion in pancreatic β-cells . This effect is superior to that demonstrated by gliclazide, a drug commonly prescribed to treat type 2 diabetes .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-9,11,20-24,26-33,36-39H,7,10,12-19H2,1-6H3/b9-8+/t21-,22-,23+,24+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYGLICZKGWOPA-FDZHQVDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292918 | |

| Record name | Spinasterol 3-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Spinasterol glucoside | |

CAS RN |

1745-36-4 | |

| Record name | Spinasterol 3-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinasterol 3-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Spinasteryl Glucoside and where is it found?

A1: Spinasteryl Glucoside is a steryl glucoside, a type of natural product formed by a sterol (in this case, α-spinasterol) and a glucose molecule linked through a glycosidic bond. It has been identified in various plant species. For example, it has been isolated from the bark of Acacia species [], the pods of Acacia concinna [], and the fruits of Luffa cylindrica [, ].

Q2: How can we differentiate Spinasteryl Glucoside from similar compounds like Dihydrospinasteryl Glucoside?

A2: Gas chromatography-mass spectrometry (GC-MS) analysis of the trimethylsilyl derivatives allows for unambiguous differentiation between Spinasteryl Glucoside and its close structural analogs, such as Dihydrospinasteryl Glucoside. The distinct fragmentation patterns observed in their mass spectra enable their identification [].

Q3: Besides Spinasteryl Glucoside, what other compounds are often found in the same plant sources?

A3: Acacia dealbata and Acacia melanoxylon bark, which contain Spinasteryl Glucoside, are also sources of long-chain n-alkyl caffeates and other p-hydroxycinnamic acid esters []. In Luffa cylindrica fruits, Spinasteryl Glucoside is found alongside lucyosides (C, E, F, H), α-spinasterol, and stigmasta-7,22,25-trien-3β-OH [, ].

Q4: Are there any specific extraction techniques mentioned for isolating Spinasteryl Glucoside?

A4: While the provided research doesn't detail a specific protocol solely for Spinasteryl Glucoside, its isolation from Acacia concinna pods involved separating a less polar saponin fraction []. This suggests a multi-step extraction process potentially involving polarity-based separation techniques.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)

![Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B174212.png)